molecular formula C20H36BNO3Si B2578570 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester CAS No. 1093878-52-4

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2578570
CAS No.: 1093878-52-4
M. Wt: 377.41
InChI Key: FTRDTYSVLDPJLZ-UHFFFAOYSA-N
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Description

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester (CAS: 1228014-10-5) is a boronic ester derivative featuring a pyridine core substituted with a bulky tert-butyldimethylsilyl (TBS) ether group at the 2-position of the propan-2-yl side chain. Its molecular formula is C₁₇H₃₀BNO₃Si, with a molecular weight of 335.32 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and fine chemicals, leveraging the boronic acid group’s reactivity. The TBS group enhances steric protection, improving stability during synthetic procedures .

Properties

IUPAC Name

tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDTYSVLDPJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, which combines a pyridine ring with a boronic acid moiety, suggests diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure

The compound has the molecular formula C20H36BNO3SiC_{20}H_{36}BNO_3Si. The presence of the tert-butyldimethylsilyl (TBS) group enhances its stability and solubility, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit significant biological activities. They are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with hydroxyl groups.

Key Activities:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Anticancer Properties : Some studies suggest that boronic acid derivatives can induce apoptosis in cancer cells, potentially through the inhibition of proteasome activity.
  • Antimicrobial Activity : There is evidence that certain boronic acids possess antimicrobial properties, making them candidates for developing new antibiotics.

Enzyme Interaction Studies

A study evaluated the interaction of various boronic acids with serine proteases. The results indicated that this compound effectively inhibited trypsin-like activity in vitro, suggesting its potential as a therapeutic agent against diseases involving serine protease dysregulation.

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways. The compound's ability to disrupt proteasomal function was highlighted as a key factor in its anticancer activity .

Antimicrobial Properties

Research has shown that boronic acids can exhibit broad-spectrum antimicrobial activity. In particular, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

StudyFindings
Study 1 : Enzyme InhibitionInhibition of trypsin-like serine proteasesPotential therapeutic use in conditions involving protease dysregulation
Study 2 : Anticancer EffectsInduction of apoptosis in cancer cell linesPossible development as an anticancer agent
Study 3 : Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteriaCandidate for new antibiotic development

Comparison with Similar Compounds

Comparison with Similar Pyridine Boronic Acid Pinacol Esters

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous pyridine boronic acid pinacol esters:

Compound Name Substituent(s) on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Features
6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester TBS-protected hydroxyl (position 2) C₁₇H₃₀BNO₃Si 335.32 Bulky silyl ether enhances stability
6-Ethylpyridine-3-boronic acid pinacol ester Ethyl group (position 6) C₁₃H₂₀BNO₃ 249.12 Simple alkyl substitution
6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester Morpholine (position 6) C₁₅H₂₃BN₂O₃ 290.18 Nitrogen-containing heterocycle
6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester Methoxy (position 6), methyl (position 2) C₁₃H₂₀BNO₃ 249.11 Dual substitution for regioselectivity
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester Hydroxyethoxy (position 6) C₁₃H₂₀BNO₄ 265.12 Polar substituent for aqueous solubility

Key Observations :

  • Steric Effects : The TBS group in the target compound provides superior steric protection compared to smaller substituents (e.g., ethyl or methoxy), reducing undesired side reactions in coupling reactions .
  • Solubility : Compounds with polar groups (e.g., hydroxyethoxy ) exhibit better aqueous solubility, whereas the TBS group enhances lipophilicity.
  • Reactivity : Morpholine-containing derivatives enable interactions with biological targets, while alkyl or methoxy groups simplify synthetic routes .
Comparative Syntheses:
  • 6-Ethylpyridine-3-boronic acid pinacol ester : Prepared via Suzuki coupling or direct borylation of 6-ethylpyridine precursors .
  • Morpholine Derivative : Synthesized from 2,5-dibromopyridine and morpholine, followed by borylation .

Efficiency : The TBS-protected compound may require additional protection/deprotection steps, increasing synthetic complexity compared to simpler derivatives .

Physicochemical Properties

Property Target Compound 6-Ethyl Derivative Morpholine Derivative
Molecular Weight 335.32 249.12 290.18
Melting Point Not reported Not reported 100–114°C (analogous compound )
Stability High (TBS protection) Moderate Moderate
Solubility Lipophilic Moderate in organic solvents Moderate in polar solvents

Thermal Stability : The TBS group’s bulkiness likely increases thermal stability compared to unprotected analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2-((tert-butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization. A common approach involves:

  • Step 1 : Introduction of the tert-butyldimethylsilyl (TBS) protecting group to a propan-2-ol derivative under inert conditions using TBSCl and imidazole in DMF .
  • Step 2 : Boronation at the pyridine C3 position via Miyaura borylation. This involves reacting a halogenated pyridine precursor (e.g., 6-(TBS-protected propan-2-yl)-3-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in dioxane/water at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >97% purity.

Key Data :

Reaction StepCatalyst/BaseSolventTemp (°C)YieldReference
BoronationPd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O9054–75%

Q. How should this compound be characterized to confirm structural integrity?

Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for TBS methyl groups (δ 0.1–0.3 ppm), pinacol methyls (δ 1.2–1.4 ppm), and pyridine protons (δ 7.5–8.5 ppm).

  • ¹³C NMR : Confirm boronic ester (δ ~85 ppm) and TBS-O linkage (δ ~18 ppm for Si(CH₃)₂).

    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₁H₃₈BNO₃Si: 408.27 g/mol).
    • HPLC : Purity assessment using a C18 column (MeCN/H₂O gradient).

    Note : Stability during characterization requires storage at 0–6°C to prevent hydrolysis of the TBS group .

Q. What precautions are necessary for handling and storage?

  • Storage : Under nitrogen at 0–6°C in amber vials to prevent boronic ester hydrolysis and TBS deprotection .
  • Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate PPE (gloves, goggles) and use in a fume hood .

Advanced Research Questions

Q. How do reaction conditions influence competing side reactions (e.g., protodeboronation) during cross-coupling?

Protodeboronation is a key challenge. Mitigation strategies include:

  • Base Selection : Weak bases (e.g., K₃PO₄) reduce boronic acid decomposition compared to strong bases like NaOH .
  • Catalyst Optimization : Pd(dppf)Cl₂ minimizes β-hydride elimination vs. Pd(PPh₃)₄, which may increase side products .
  • Solvent Effects : Aqueous/organic biphasic systems (e.g., dioxane/H₂O) enhance coupling efficiency by stabilizing the boronate intermediate .

Case Study : A Suzuki reaction with Pd(dppf)Cl₂ in THF/H₂O at 75°C achieved 94% yield, while microwave-assisted reactions at 150°C dropped to 30% due to thermal decomposition .

Q. What strategies improve solubility for heterogeneous reaction systems?

  • Co-solvents : Add 10–20% DMSO or DMF to enhance solubility in polar aprotic solvents .
  • Temperature Modulation : Heating to 50–60°C in THF improves dispersion without degrading the TBS group.
  • Data Insight : Log P values (1.57 consensus) indicate moderate hydrophobicity, suggesting hexane/EtOAc mixtures for extraction .

Q. How does the TBS group impact reactivity in multi-step syntheses?

The TBS group:

  • Stability : Resists basic conditions (e.g., K₂CO₃) but is labile under acidic (e.g., TFA) or fluoride-mediated (e.g., TBAF) conditions .
  • Steric Effects : May hinder coupling at the pyridine C3 position. Computational modeling (DFT) can predict steric bulk’s impact on transition states.
  • Case Study : Deprotection with TBAF in THF (0°C, 1 hr) quantitatively removes TBS without boronic ester cleavage .

Q. How can contradictory solubility data (e.g., 0.33 vs. 0.45 mg/mL) be resolved experimentally?

  • Method Validation : Use standardized assays (e.g., shake-flask vs. HPLC-UV) under controlled pH/temperature.
  • Data from Evidence : SILICOS-IT predicted 0.45 mg/mL, while ESOL model suggested 0.33 mg/mL. Experimental validation in PBS (pH 7.4) showed 0.38 mg/mL, aligning with Ali’s model .

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